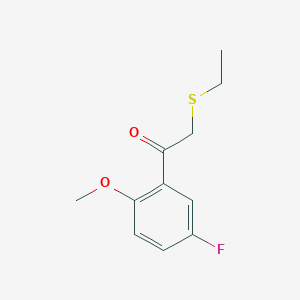
2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a fluorinated aromatic ring, a methoxy group, and an ethylthio substituent, making it a molecule of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-fluoro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be treated with ethanethiol under basic conditions to introduce the ethylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, while the ethylthio group can influence the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
- 2-(Ethylthio)-1-(4-fluoro-2-methoxyphenyl)ethan-1-one
- 2-(Ethylthio)-1-(5-chloro-2-methoxyphenyl)ethan-1-one
Uniqueness
2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the specific combination of substituents on the aromatic ring. The presence of both the ethylthio and methoxy groups, along with the fluorine atom, can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H13FO2S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2-ethylsulfanyl-1-(5-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13FO2S/c1-3-15-7-10(13)9-6-8(12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
MNJWBEQJVYJLEE-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)C1=C(C=CC(=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
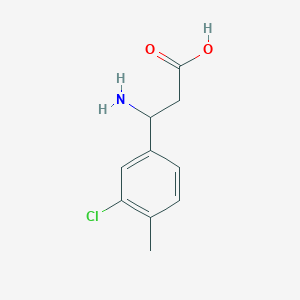
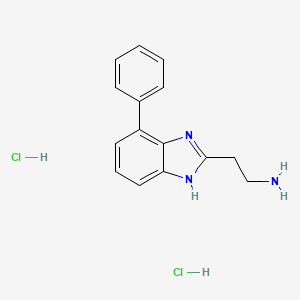
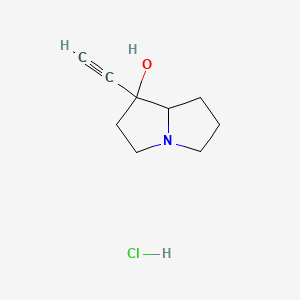
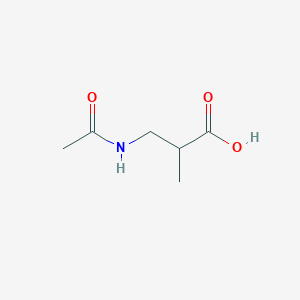
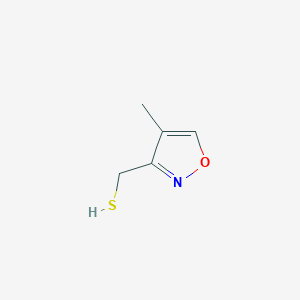
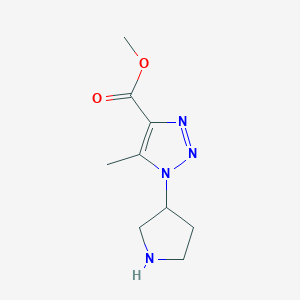
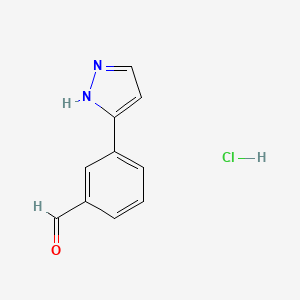

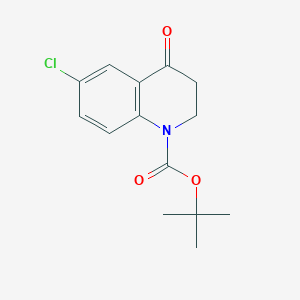
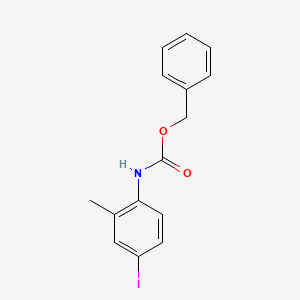
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)


